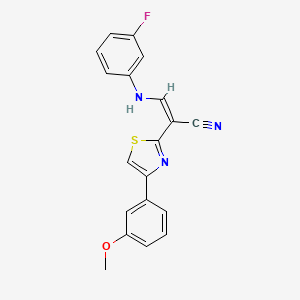
(Z)-3-((3-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-((3-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H14FN3OS and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-((3-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with appropriate amines and acrylonitrile. The structural features, including the thiazole moiety and the fluorophenyl group, are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | A549 | 0.61 ± 0.19 | |
| Thiazole derivative | HT-29 | 1.61 ± 1.92 | |
| Thiazole derivative | Jurkat | < 1.00 |
The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
Antimicrobial Activity
Thiazole-containing compounds have been reported to possess antimicrobial properties. For example, studies on similar thiazole derivatives indicate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar activities.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged significantly, indicating that structural modifications can enhance or diminish activity.
- Mechanistic Studies : In vitro studies revealed that compounds with thiazole rings often disrupt mitochondrial function and increase reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism is critical for inducing apoptosis.
Eigenschaften
IUPAC Name |
(Z)-3-(3-fluoroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-24-17-7-2-4-13(8-17)18-12-25-19(23-18)14(10-21)11-22-16-6-3-5-15(20)9-16/h2-9,11-12,22H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTBBTAZJQIXOF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














